4,5-Dichloro-1,3-dioxol-2-one

Description

Contextualizing 4,5-Dichloro-1,3-dioxol-2-one within Cyclic Carbonate Chemistry

Cyclic carbonates are a class of organic compounds characterized by a carbonate group integrated into a cyclic structure. This compound is a prominent member of the five-membered cyclic carbonate family, distinguished by the presence of two chlorine atoms on the dioxolane ring. cymitquimica.com This substitution pattern significantly influences its chemical behavior, setting it apart from simpler cyclic carbonates like ethylene (B1197577) carbonate.

The presence of the electron-withdrawing chlorine atoms enhances the electrophilicity of the carbonate carbon, making the compound susceptible to nucleophilic attack and ring-opening reactions. solubilityofthings.com This heightened reactivity is a key feature that researchers exploit in various synthetic transformations. Furthermore, its identity as a carbonate ester positions it as a versatile reagent in organic synthesis. cymitquimica.com

Below is a data table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₃H₂Cl₂O₃ |

| Molecular Weight | 156.95 g/mol |

| Appearance | Colorless crystalline solid or white powder |

| Melting Point | 38.0 °C |

| Boiling Point | 80.0 °C |

| Density | 1.828 g/cm³ |

The data in this table has been compiled from multiple sources. solubilityofthings.com

Significance of Dioxolane Ring Structures in Organic Synthesis Research

The 1,3-dioxolane (B20135) ring is a fundamental heterocyclic motif in organic chemistry, prized for its role as a protecting group for carbonyl compounds. wikipedia.org This strategy is crucial in multi-step syntheses where a ketone or aldehyde needs to be shielded from unwanted reactions while other functional groups are manipulated. The stability of the dioxolane ring under various conditions, coupled with its straightforward removal, makes it an invaluable tool for synthetic chemists. wikipedia.org

Beyond its protective role, the dioxolane ring is a structural component in numerous biologically active molecules and natural products. researchgate.netresearchgate.net The two oxygen atoms within the ring can participate in hydrogen bonding, which can lead to enhanced interactions with biological targets and improved bioactivity. researchgate.netresearchgate.net This has spurred research into the synthesis of novel dioxolane-containing compounds for potential applications in medicine. researchgate.netresearchgate.net The inherent stability and specific reactivity of the dioxolane structure thus provide a versatile platform for the design and synthesis of complex molecular architectures. cymitquimica.com

Overview of Research Trajectories for this compound

The unique chemical attributes of this compound have paved the way for several distinct research trajectories. Its utility as a precursor for other valuable chemical entities is a significant area of investigation.

One notable application is in the synthesis of fluorinated dioxolanes . These compounds are valuable as monomers for the creation of specialty polymers with applications in materials science, such as corrosion-resistant seals and glazing materials. google.com The synthesis often involves the reaction of this compound with fluorinating agents. google.com

Another important research avenue is its use in cycloaddition reactions . Specifically, it has been employed as a dienophile in Diels-Alder reactions. colab.ws These reactions are powerful tools for the construction of complex cyclic systems, and the reactivity of the dichlorinated double bond in the corresponding vinylene carbonate (derived from this compound) offers unique synthetic possibilities.

More recently, there has been growing interest in the application of cyclic carbonates, including derivatives of this compound, as electrolyte additives in lithium-ion batteries. cymitquimica.com These additives can help in the formation of a stable solid electrolyte interphase (SEI) on the electrodes, which is crucial for improving the lifespan and performance of the battery. nih.govresearchgate.netmdpi.com Research in this area focuses on designing novel additives that can enhance battery stability and efficiency. nih.gov

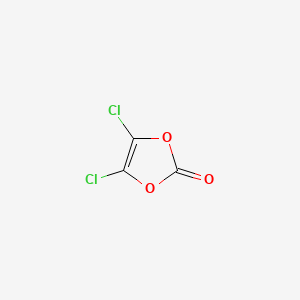

Structure

2D Structure

3D Structure

Properties

CAS No. |

17994-23-9 |

|---|---|

Molecular Formula |

C3Cl2O3 |

Molecular Weight |

154.93 g/mol |

IUPAC Name |

4,5-dichloro-1,3-dioxol-2-one |

InChI |

InChI=1S/C3Cl2O3/c4-1-2(5)8-3(6)7-1 |

InChI Key |

ZOMMNILHOVWSGP-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(OC(=O)O1)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Dichloro 1,3 Dioxol 2 One

Established Synthetic Routes and Reagents

Established methods for synthesizing 4,5-dichloro-1,3-dioxol-2-one predominantly rely on the chlorination of ethylene (B1197577) carbonate and its derivatives. These routes are well-documented and offer reliable pathways to the target molecule.

Synthesis from Ethylene Carbonate and Chlorinating Agents

A primary route to this compound involves the direct chlorination of ethylene carbonate. This process can be achieved using various chlorinating agents, often facilitated by radical initiators or irradiation to promote the reaction. epo.orggoogle.comtrea.com

Sulfuryl chloride (SO₂Cl₂) is a commonly employed reagent for the radical chlorination of ethylene carbonate. epo.orggoogle.comgoogle.com The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN). google.com The process involves the homolytic cleavage of the initiator to generate radicals, which then abstract hydrogen atoms from the ethylene carbonate ring, leading to the formation of a radical intermediate. This intermediate then reacts with sulfuryl chloride to yield the chlorinated product and a sulfonyl chloride radical, which continues the chain reaction.

The radical chlorination of ethylene carbonate is often carried out under specific reaction conditions to optimize the yield and selectivity. A notable example involves charging a reaction vessel with ethylene carbonate, sulfuryl chloride, and azobisisobutyronitrile. google.com The mixture is then purged with nitrogen and irradiated with a mercury vapor lamp. google.com The temperature is carefully controlled, initially maintained at a lower range (e.g., 34-47°C) and then gradually increased (e.g., 51-103°C) over several hours. google.com This photochemical method promotes the formation of chlorine radicals, which are essential for the substitution reaction on the ethylene carbonate ring. beilstein-journals.orgnih.gov After the reaction, the crude product containing 4,5-dichloro-1,3-dioxolan-2-one (B1204053) can be purified by distillation. google.com

Table 1: Synthesis of 4,5-Dichloro-1,3-dioxolan-2-one from Ethylene Carbonate

| Reactants | Reagents | Conditions | Product Composition | Reference |

| Ethylene Carbonate | Sulfuryl Chloride, Azobisisobutyronitrile | Nitrogen purge, irradiation with a mercury vapor lamp, temperature ramp from 34-47°C to 51-103°C over 10 hours | ~86.3% 4,5-dichloro-1,3-dioxolan-2-one, ~8.8% 4-chloro-1,3-dioxolan-2-one (B1361073), ~3.1% 4,4,5-trichloro-1,3-dioxolan-2-one | google.com |

Alternative Chlorination Precursors

In addition to the direct chlorination of ethylene carbonate, alternative precursors can be utilized to synthesize chlorinated dioxolones, which can be further processed or serve as analogs.

An alternative pathway involves the use of 4-chloromethyl-5-methyl-1,3-dioxacyclopentene-2-one as a starting material. This compound can undergo further chlorination to yield di- and tri-chlorinated products. This multi-step approach allows for the synthesis of various chlorinated derivatives.

A range of chlorinating agents can be employed in the synthesis of chlorinated 1,3-dioxol-2-one derivatives. These include not only sulfuryl chloride and chlorine gas but also N-chlorosuccinimide (NCS), cyanuric chloride, and trichloroisocyanuric acid. google.com The choice of reagent can influence the reaction conditions and the selectivity of the chlorination process. For instance, the chlorination of 4-chloromethyl-5-methyl-1,3-dioxacyclopentene-2-one can be carried out in an organic solvent at temperatures ranging from 30 to 100°C. google.com Following the chlorination, a rearrangement reaction at a higher temperature (100-200°C) is often performed to obtain the final product. google.com

Table 2: Chlorinating Agents for 1,3-Dioxol-2-one Derivatives

| Precursor | Chlorinating Agent | Solvent | Reaction Temperature | Post-treatment | Reference |

| 4-Chloromethyl-5-methyl-1,3-dioxacyclopentene-2-one | Sulfuryl Chloride, Chlorine, N-Chlorosuccinimide, Cyanuric Chloride, or Trichloroisocyanuric Acid | Organic Solvent | 30-100 °C | Rearrangement at 100-200 °C | google.com |

Catalytic Approaches in Synthesis

Catalytic methods offer efficient and selective routes to the target compound and its intermediates. These approaches often involve transition metals, solid bases, rare earth compounds, and selenium-based catalysts to facilitate key chemical transformations.

Transition-metal-catalyzed carbonylation is a powerful and widely used tool in organic synthesis for producing carbonyl-containing compounds, including heterocycles. sioc-journal.cnsioc-journal.cn These reactions can efficiently construct complex molecules from accessible starting materials under mild conditions. sioc-journal.cn Various transition metals, including palladium, rhodium, copper, and iridium, are effective catalysts for these transformations. sioc-journal.cn

Palladium, in particular, is known for its versatility in catalyzing a wide array of C-C bond formations and carbonylation reactions. acs.org While the direct palladium-catalyzed synthesis of this compound is not extensively detailed, the principles of palladium-catalyzed carbonylation of olefins and alkynes are fundamental to the formation of related heterocyclic structures. acs.org These processes are crucial in industrial applications, such as the production of carboxylic acids, esters, and amides. acs.org To address the challenges of handling gaseous carbon monoxide (CO), various CO surrogates like formates and aldehydes have been developed, expanding the applicability of these reactions in laboratory settings. sioc-journal.cnrsc.org

Solid base catalysts are utilized in the synthesis of precursors to this compound due to their high efficiency and ease of separation from the reaction mixture. wiley-vch.deresearchgate.net A preparation method for 4-chloromethyl-5-methyl-1,3-dioxole-2-one involves the use of a solid base catalyst during the chlorination of 3-hydroxy-2-butanone. chemicalbook.com These heterogeneous catalysts offer significant advantages over homogeneous ones by simplifying workup procedures and allowing for catalyst recycling. wiley-vch.de The active sites on solid bases can function as Brønsted or Lewis bases, facilitating reactions like chlorination by interacting with the substrate molecules. wiley-vch.de Materials like hydrotalcite, a layered double hydroxide, have demonstrated effectiveness as solid base catalysts in various organic reactions. researchgate.net

Rare earth molecular sieves have been identified as effective catalysts in the chlorination steps for producing key intermediates. chemicalbook.com In one synthetic route, a rare earth molecular sieve, specifically Ln(PO2NH)3, is used as a solid base catalyst for the chlorination of 4,5-dimethyl-1,3-dioxol-2-one (B143725) to produce 4-chloromethyl-5-methyl-1,3-dioxol-2-one. chemicalbook.com This method is noted for its high selectivity and yield. chemicalbook.com Rare earth elements, such as lanthanum and cerium, are known for their catalytic properties and are incorporated into various catalytic systems, including fluid catalytic cracking (FCC) catalysts. nih.govmdpi.com The unique electronic properties of rare earth metals make them suitable for promoting reactions like catalytic oxidation and chlorination. nih.govacs.org

The table below summarizes the reaction conditions for the synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one using a rare earth molecular sieve catalyst. chemicalbook.com

| Parameter | Value | Reference |

| Starting Material | 4,5-dimethyl-1,3-dioxol-2-one | chemicalbook.com |

| Chlorinating Agent | Chlorine in dichloroethane solution | chemicalbook.com |

| Catalyst | Rare earth molecular sieve Ln(PO2NH)3 | chemicalbook.com |

| Catalyst Loading | 1% of the mass of the starting material | chemicalbook.com |

| Solvent | Dichloroethane | chemicalbook.com |

| Reaction Time | 30 minutes (reflux) | chemicalbook.com |

| Yield | 89.3% | chemicalbook.com |

| Purity | 99.82% | chemicalbook.com |

Selenium compounds have been successfully employed as catalysts in chlorination reactions relevant to the synthesis of this compound precursors. google.com A patented method describes the synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one using a selenium-based catalyst. google.com This process involves the reaction of 4,5-dimethyl-1,3-dioxol-2-one with sulfuryl chloride as the chlorinating agent. google.com The catalysts specified include phenyl selenium chloride, aryl selenium compounds, or selenium compounds immobilized on polymers. google.com Organoselenium catalysts are known to activate carbon-halogen bonds and facilitate selective allylic chlorination. d-nb.inforesearchgate.netnih.gov The catalytic cycle often involves the generation of an electrophilic selenium species that reacts with the substrate. mdpi.com

Key parameters for the selenium-catalyzed synthesis of 4-chloromethyl-5-methyl-1,3-dioxol-2-one are outlined in the following table. google.com

| Parameter | Value | Reference |

| Starting Material | 4,5-dimethyl-1,3-dioxol-2-one (DMDO) | google.com |

| Chlorinating Agent | Sulfuryl chloride | google.com |

| Catalyst | Phenyl selenium chloride or related aryl/polymer-supported selenium compounds | google.com |

| Molar Ratio (DMDO:Sulfuryl Chloride) | 1 : 0.8-5.0 | google.com |

| Reaction Time | 1-5 hours | google.com |

| Key Feature | One-step reaction with high selectivity and no by-products reported. | google.com |

Purification and Isolation Techniques in Synthetic Procedures

The isolation and purification of this compound from crude reaction mixtures are critical steps to achieve the desired product quality. Distillation techniques are commonly employed for this purpose.

Distillation under reduced pressure is a primary method for purifying this compound and its intermediates. chemicalbook.comgoogle.com A patent describes a procedure where, after the synthesis of 4,5-dichloro-1,3-dioxolan-2-one from ethylene carbonate and sulfuryl chloride, the crude product is purified by flash distillation. google.com This technique allows for the separation of the desired product from by-products such as 4-chloro-1,3-dioxolan-2-one and 4,4,5-trichloro-1,3-dioxolan-2-one. google.com Similarly, the purification of the related compound 4-chloromethyl-5-methyl-1,3-dioxol-2-one is achieved through reduced pressure distillation following the reaction. chemicalbook.com

The table below details the parameters for distillation-based purification methods found in the literature.

| Compound | Purification Method | Pressure | Temperature (Pot) | Collected Product Composition | Reference |

| 4,5-dichloro-1,3-dioxolan-2-one | Flash Distillation | ~266 Pa | Up to 150°C | 86.3% 4,5-dichloro-1,3-dioxolan-2-one | google.com |

| 4-chloromethyl-5-methyl-1,3-dioxol-2-one | Reduced Pressure Distillation | Not specified | 90°C (rearrangement step prior) | Crude product, further purified by crystallization | chemicalbook.com |

Crystallization Techniques

Crystallization is a pivotal step in achieving high-purity this compound. The process typically involves dissolving the crude product in a suitable solvent or solvent mixture and then inducing crystallization by cooling or evaporation.

One documented method involves dissolving the crude product of a rearrangement reaction in a small amount of methylene (B1212753) dichloride. google.com The solution is heated to dissolve the solid, and then subsequent cooling and filtration yield the purified crystalline product. google.com Another approach utilizes a mixed solvent system. For instance, a mixture of hexane (B92381) and ethyl acetate (B1210297) has been used to enhance purity to over 99.5%. In a different context, for a related compound, 4-chloromethyl-5-methyl-1,3-dioxol-2-one, a mixed solvent of various alcohols like methanol, ethanol, isopropanol, and tertiary butanol is employed for crystallization at temperatures between -10°C and 0°C for up to 24 hours. google.com

The choice of solvent is critical and depends on the solubility characteristics of this compound, which is generally more soluble in polar solvents. solubilityofthings.com The temperature at which crystallization is carried out is also a key parameter. For example, cooling a concentrated solution to between 0-5°C has been shown to effectively induce the crystallization of a related dioxole-2-ketone crude product. chemicalbook.com

Table 1: Crystallization Parameters for Dioxol-2-one Derivatives

| Compound | Solvent(s) | Temperature | Purity/Yield |

| 4,5-dichloromethyl-1,3-dioxole-2-ketone | Methylene dichloride | Cooling | >98% Purity google.com |

| 4,5-Bis(chloromethyl)-1,3-dioxol-2-one | Hexane/Ethyl acetate | Not specified | >99.5% Purity |

| 4-chloromethyl-5-methyl-1,3-dioxol-2-one | Methanol, Ethanol, Isopropanol, t-Butanol | -10 to 0°C | High Yield google.com |

| 4,5-dimethyl-1,3-dioxole-2-ketone | Not specified | 0 to 5°C | 47.26% Yield, 99.0% Purity chemicalbook.com |

| 4-chloromethyl-5-methyl-1,3-dioxol-2-one | Ethanol | -5°C | 89.3% Yield, 99.82% Purity chemicalbook.com |

Chromatographic Purification Strategies

While crystallization is a primary method, chromatographic techniques can be employed for further purification, especially to separate closely related impurities. Gas chromatography has been utilized to purify related dioxole compounds, such as 2,2-bis(trifluoromethyl)-4-chloro-1,3-dioxole. google.com For analytical purposes, High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of dioxol-2-one derivatives. google.comgoogle.com Although detailed preparative chromatographic strategies for this compound are not extensively documented in the provided context, the use of analytical HPLC implies that preparative HPLC could be a viable, albeit more costly, purification method for achieving very high purity.

Challenges and Considerations in Synthetic Pathway Optimization

Optimizing the synthesis of this compound involves addressing challenges related to byproduct formation and maximizing reaction efficiency.

Byproduct Formation and Separation Difficulties

Similarly, the synthesis of 4,5-dichloro-1,3-dioxolan-2-one from ethylene carbonate and sulfuryl chloride can result in a mixture containing not only the desired product but also 4-chloro-1,3-dioxolan-2-one and 4,4,5-trichloro-1,3-dioxolan-2-one. google.com The separation of these closely related chlorinated compounds requires efficient purification techniques like fractional distillation. google.com

Yield Optimization and Reaction Efficiency

Maximizing the yield and efficiency of the reaction is a primary goal in synthetic optimization. The choice of chlorinating agent and reaction conditions plays a crucial role. For the synthesis of 4,5-dichloromethyl-1,3-dioxacyclopentene-2-one, using reagents like sulfuryl chloride, chlorine, or N-chlorosuccinimide at temperatures between 30-100°C, followed by a rearrangement reaction at 100-200°C, can lead to high selectivity and yields, with purities reaching over 98%. google.com

The use of initiators can also improve the reaction rate. google.com For instance, in the chlorination of 4-chloromethyl-5-methyl-1,3-dioxacyclopentene-2-one, adding an initiator can enhance the speed of the reaction. google.com In the synthesis of a related compound, the molar ratio of reactants is a key parameter to control. For example, the molar ratio of 4,5-dimethyl-1,3-dioxol-2-one to sulfonyl chloride is optimized to be between 1:0.8 and 1:5.0. google.com

Table 2: Factors Affecting Yield and Efficiency in Dioxol-2-one Synthesis

| Factor | Consideration | Example | Outcome |

| Chlorinating Agent | Selectivity and Reactivity | Sulfonyl chloride, N-chlorosuccinimide | High selectivity and yield google.com |

| Reaction Temperature | Control of side reactions | 30-100°C for chlorination, 100-200°C for rearrangement | Purity >98% google.com |

| Molar Ratio of Reactants | Stoichiometry and excess reagents | DMDO to sulfonyl chloride ratio of 1:0.8-5.0 | Optimized yield google.com |

| Use of Initiators/Catalysts | Increased reaction rate | Addition of an initiator in chlorination | Improved reaction speed google.com |

| Purification Method | Removal of byproducts | Fractional distillation, Recrystallization | High-purity final product google.comgoogle.com |

Reactivity and Reaction Mechanisms of 4,5 Dichloro 1,3 Dioxol 2 One

Fundamental Reactivity Pathways

The fundamental reactivity of 4,5-dichloro-1,3-dioxol-2-one is primarily dictated by the electron-withdrawing effects of its substituents and the inherent strain of its ring system.

The structure of this compound is characterized by a significant electrophilic nature. The presence of two chlorine atoms and a carbonyl group strongly withdraws electron density from the dioxolane ring. cymitquimica.comsolubilityofthings.com This electron deficiency enhances the compound's electrophilicity, making the carbon atoms, particularly the carbonyl carbon and the chlorinated carbons, susceptible to attack by nucleophiles. cymitquimica.com

Theoretical studies using methods like Density Functional Theory (DFT) have been employed to determine the global and local reactivity descriptors of the molecule. researchgate.net These computational analyses help identify the specific sites most prone to electrophilic and nucleophilic attack, providing a deeper understanding of the molecule's reaction tendencies. researchgate.netresearchgate.net The general mechanism of nucleophilic attack on an electron-poor substrate involves the nucleophile attacking an electrophilic center, which can lead to substitution or addition reactions. masterorganicchemistry.com In the case of this compound, this reactivity is a foundational aspect of its chemical behavior.

The dioxolane ring of this compound can undergo cleavage under certain conditions. solubilityofthings.com These ring-opening reactions are a significant pathway in its reactivity profile. For instance, the compound can be subject to ring-opening polymerization. core.ac.uk In one study, the 1:2 adduct of this compound with another reagent underwent ring-opening polymerization at room temperature using a tin-based catalyst system, resulting in the formation of a polymer mass. core.ac.uk Such reactions highlight the potential of the strained ring to open and form larger molecular structures.

The compound is involved in reactions that add or remove its halogen atoms. solubilityofthings.com The synthesis of this compound itself can be achieved through a dehalogenation process. Scharf, Droste, and Liebig synthesized it from tetrachloroethylene (B127269) carbonate using zinc for dehalogenation. ilacadofsci.com Conversely, related dioxolane structures can be created through halogenation. For example, photochemical chlorination of 2,2-bis(trifluoromethyl)-1,3-dioxolane (B156492) yields a tetrachloro-derivative. google.com Dehalogenation processes are also used to create unsaturated dioxole rings from saturated, halogenated precursors. google.com

Advanced Reaction Modalities

Beyond its fundamental reactivity, this compound participates in more complex, concerted reaction pathways, notably cycloadditions.

This compound functions as a dienophile in Diels-Alder cycloaddition reactions. ilacadofsci.comucla.edu In these [4+2] cycloadditions, it reacts with conjugated dienes to form bicyclic adducts. However, it is considered a somewhat reluctant dienophile. ilacadofsci.com Achieving reasonable yields often requires high temperatures and extended reaction times, even when paired with highly reactive dienes like cyclopentadiene. ucla.edu

Despite its moderate reactivity, it has been successfully used in cycloadditions with various dienes. ilacadofsci.com

Table 1: Diels-Alder Reactions of this compound

| Diene | Reaction Conditions | Outcome | Reference(s) |

|---|---|---|---|

| Cyclopentadiene | High temperature, long reaction times | Cycloadduct formation | ilacadofsci.comucla.edu |

| Butadiene | Not specified | Cycloadduct formation | ilacadofsci.com |

The reaction with cyclopentadiene, for instance, has been specifically noted in preparative procedures. core.ac.uk

In addition to its role in thermally induced cycloadditions, this compound is also described as a "photocyclophile". ilacadofsci.com This indicates its ability to participate in photocyclization reactions, where the absorption of light energy promotes the formation of a cyclic product. This reactivity opens avenues for its use in photochemical syntheses, distinct from the thermal pathways of the Diels-Alder reaction. ilacadofsci.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Tetrachloroethylene carbonate |

| Zinc |

| 2,2-bis(trifluoromethyl)-1,3-dioxolane |

| Cyclopentadiene |

| Butadiene |

Allylic Rearrangement Phenomena in Related Systems

Allylic rearrangement, or an allylic shift, is an organic reaction where a double bond in an allyl compound moves to the adjacent carbon atom. lscollege.ac.in This phenomenon is common in nucleophilic substitution reactions and can proceed through different mechanisms, such as S_N1', S_N2', or S_N_i'. In an S_N1' reaction, the formation of a carbocation intermediate with multiple resonance structures leads to a mixture of products. lscollege.ac.in Conversely, the S_N2' mechanism involves a concerted step where the nucleophile attacks the allylic position, displacing the leaving group in a single step. lscollege.ac.in This pathway is favored when the allyl compound is unhindered and a strong nucleophile is employed. lscollege.ac.in

This observed rearrangement underscores the potential for such shifts within the 1,3-dioxol-2-one framework, where the double bond migrates to form a more stable, substituted alkene. The reaction of 1-chloro-2-butene (B1196595) with sodium hydroxide, yielding a mixture of 2-buten-1-ol and 3-buten-2-ol, serves as a classic illustration of this product distribution. lscollege.ac.inwikipedia.org

Mechanistic Investigations

Elucidation of Reaction Mechanisms via Experimental Approaches

The elucidation of reaction mechanisms for this compound and its analogs heavily relies on a combination of experimental techniques and computational studies. Spectroscopic methods are particularly crucial for characterizing molecular structures and observing vibrational changes that occur during a reaction.

The molecular structure of this compound has been investigated using Fourier transform infrared (FTIR) and FT-Raman spectroscopy. researchgate.net The vibrational spectra were recorded in the ranges of 3700–400 cm⁻¹ for FTIR and 3700–100 cm⁻¹ for FT-Raman. researchgate.net These experimental data were then compared with theoretical frequencies obtained from ab initio Hartree-Fock (HF) and Density Functional Theory (DFT-B3LYP) calculations. researchgate.net Such comparative analysis allows for a complete assignment of the fundamental vibrational modes, confirming the optimized geometry of the molecule and providing a basis for understanding its electronic properties and reactivity. researchgate.net The agreement between experimental and theoretical data validates the computational models used to predict reaction pathways. researchgate.net

Table 1: Selected Vibrational Frequencies for this compound

| Vibrational Mode | Experimental Frequency (cm⁻¹) (Method) | Theoretical Frequency (cm⁻¹) (Method) |

|---|---|---|

| C=O stretch | Data not available in abstract | Calculated via DFT/HF methods |

| C-Cl stretch | Data not available in abstract | Calculated via DFT/HF methods |

| Ring vibrations | Data not available in abstract | Calculated via DFT/HF methods |

Note: Specific frequency values from the full study are required for a complete data table. The abstract confirms the use of FTIR, FT-Raman, ab initio HF, and DFT-B3LYP methods for vibrational analysis. researchgate.net

These spectroscopic techniques provide a static picture of the molecule. To understand the dynamic process of a reaction, these methods can be adapted to monitor changes over time, providing kinetic data and helping to identify transient intermediates, which are key to piecing together a reaction mechanism.

Kinetics of Reactions Involving this compound

Kinetic studies are essential for quantitatively understanding reaction rates and the factors that influence them, thereby shedding light on the reaction mechanism. While specific kinetic data for this compound are sparse in the reviewed literature, studies on closely related analogs offer a model for how such investigations are conducted.

For instance, the kinetics and mechanism of the reaction between 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one (B1278196) and 1-substituted piperazines have been studied. jst.go.jp Such a study would typically involve monitoring the concentration of reactants or products over time using techniques like UV-Vis spectroscopy or chromatography. By analyzing how the reaction rate changes with varying concentrations of reactants, temperature, and solvent, key kinetic parameters such as the rate law, rate constants, and activation energy can be determined. These data are instrumental in distinguishing between proposed mechanistic pathways, for example, a bimolecular (S_N2-type) versus a unimolecular (S_N1-type) process.

Proposed Mechanistic Rationales for Product Formation

The reactivity of this compound is largely governed by its electrophilic nature, which is significantly enhanced by the two electron-withdrawing chlorine atoms on the dioxolane ring. cymitquimica.com This makes the molecule susceptible to attack by various nucleophiles.

One proposed mechanism for reactions at the C4/C5 positions involves a pathway analogous to an S_N2' allylic substitution. lscollege.ac.inwikipedia.org In this scenario, a nucleophile attacks one of the vinylic carbons (C4 or C5), leading to the cleavage of the adjacent carbon-chlorine bond and a shift of the double bond. The five-membered ring structure and the presence of the carbonate group would influence the stereochemistry and regioselectivity of this attack.

Alternatively, reactions can be initiated by nucleophilic attack at the carbonyl carbon. This could lead to a ring-opening mechanism, forming a transient intermediate that can then undergo further reactions, such as decarboxylation or rearrangement, to yield the final products.

The electronic properties of the substituents play a critical role. It has been shown in related dioxolane systems that electron-withdrawing groups at the C4 and C5 positions can inhibit reactions that proceed through the formation of a cationic intermediate at the C2 position. rsc.org For example, the reaction of 2-substituted-4,4,5,5-tetramethyl-1,3-dioxolans with iodine monochloride proceeds via a hydride ion transfer to form a stable 1,3-dioxolan-2-ylium cation, but this reaction is inhibited by electron-withdrawing substituents at the C4 and C5 positions. rsc.org This suggests that mechanisms involving the formation of a positive charge at C2 are less likely for this compound.

A mechanistic rationale for the formation of isomers in related sulfur heterocycles provides another potential model. In the reaction of a dithiazole ylidene, the formation of an isothiazole (B42339) isomer is proposed to occur via a thiophilic attack of a chloride ion at the S-1 position, which initiates a ring-opening to form a disulfide intermediate, followed by cyclization. mdpi.com A similar ring-opening/closing cascade could be envisioned for this compound under certain conditions, leading to rearranged products.

Computational and Spectroscopic Characterization

Vibrational Spectroscopy Studies

Vibrational spectroscopy is a powerful tool for elucidating the structural features of molecules by analyzing the vibrations of their constituent atoms. For 4,5-dichloro-1,3-dioxol-2-one, both FTIR and FT-Raman spectroscopy have been utilized to obtain a comprehensive vibrational profile.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of this compound has been recorded in the range of 3700–400 cm⁻¹. researchgate.net This technique measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. The resulting spectrum provides a characteristic fingerprint of the compound, with specific absorption bands corresponding to different functional groups and types of molecular vibrations, such as stretching and bending of bonds. Analysis of the FTIR spectrum is a crucial first step in the experimental determination of the compound's vibrational frequencies. researchgate.net

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

Complementing the FTIR data, the FT-Raman spectrum of this compound has been documented in the 3700–100 cm⁻¹ range. researchgate.net FT-Raman spectroscopy relies on the inelastic scattering of monochromatic laser light. Vibrational modes that result in a change in the polarizability of the molecule are Raman active. The information from FT-Raman is often complementary to FTIR, as some vibrational modes may be strong in one technique and weak or absent in the other. The combined use of both methods allows for a more complete picture of the vibrational landscape of the molecule. researchgate.net

Complete Vibrational Assignment and Analysis of Fundamental Modes

A complete assignment of the fundamental vibrational modes of this compound has been carried out by correlating the experimental data from FTIR and FT-Raman spectroscopy with theoretical predictions. researchgate.net This process involves assigning each observed spectral band to a specific type of molecular motion, such as C-Cl stretching, C-O stretching, or ring deformation modes. The analysis of these fundamental modes provides detailed information about the molecule's structural integrity and the nature of its chemical bonds. The agreement between the observed and theoretically calculated frequencies is a key indicator of the accuracy of the computational models used. researchgate.net

Due to the unavailability of the full-text research article, a detailed data table of the observed and calculated vibrational frequencies cannot be provided at this time.

Quantum Chemical Investigations and Theoretical Modeling

To supplement and interpret the experimental spectroscopic data, quantum chemical calculations have been employed. These theoretical methods provide a powerful means to predict molecular structure, vibrational frequencies, and other properties from first principles.

Ab Initio Calculations (e.g., HF Method)

Ab initio calculations, specifically using the Hartree-Fock (HF) method, have been performed for this compound. researchgate.net The HF method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While it does not account for electron correlation, it provides a valuable starting point for understanding the electronic structure and geometry of the molecule. For this compound, calculations were carried out using the 6-311++G** and cc-pVTZ basis sets to obtain optimized geometries and theoretical vibrational frequencies. researchgate.net These calculated frequencies were then compared with the experimental data to aid in the vibrational assignment. The normal modes of vibration derived from the HF method were found to be in good agreement with the experimental observations. researchgate.net

Density Functional Theory (DFT) Calculations (e.g., B3LYP Method)

Density Functional Theory (DFT) has also been applied to study this compound, offering a more computationally efficient method that includes effects of electron correlation. researchgate.net The B3LYP functional, a hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, was used in conjunction with the 6-311++G** and cc-pVTZ basis sets. researchgate.net DFT calculations are widely used for their ability to provide highly accurate predictions of molecular geometries and vibrational frequencies. The vibrational frequencies determined experimentally for this compound were compared with those obtained from the B3LYP calculations, showing good agreement. researchgate.net This concordance between the experimental and DFT-calculated data lends strong support to the proposed vibrational assignments and the optimized molecular structure.

Due to the lack of access to the full research paper, a table comparing the experimental and theoretical (HF and B3LYP) vibrational frequencies cannot be generated.

Basis Set Selection and Optimization

In computational studies of this compound and related molecules, the selection of an appropriate basis set is crucial for obtaining accurate results. A basis set is a set of mathematical functions used to construct molecular orbitals. numberanalytics.com The choice represents a trade-off between computational cost and the accuracy of the calculated properties. uomustansiriyah.edu.iq

For the analysis of this compound, researchers have utilized various basis sets in conjunction with methods like Hartree-Fock (HF) and Density Functional Theory (DFT), specifically the B3LYP functional. Commonly employed basis sets include the Pople-style basis set, 6-311++G, and the correlation-consistent basis set, cc-pVTZ. researchgate.net The 6-311++G basis set is a triple-zeta valence set that includes diffuse functions (++) to better describe the electron density far from the nucleus and polarization functions (G**) to account for the non-spherical nature of electron distribution in molecules. The cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) basis set is designed to systematically converge towards the complete basis set limit for correlated calculations. The use of these larger basis sets generally leads to a more refined approximation of the true molecular wavefunction. uomustansiriyah.edu.iq The geometries of the compound are optimized using these basis sets to find the minimum energy conformation. researchgate.net

Optimized Molecular Geometries and Conformational Analysis

Theoretical calculations have been performed to determine the optimized molecular geometry of this compound. researchgate.net These calculations, often carried out using DFT methods with basis sets like 6-311++G** and cc-pVTZ, aim to find the most stable three-dimensional arrangement of the atoms in the molecule. researchgate.netresearchgate.net The resulting optimized structural parameters, such as bond lengths, bond angles, and dihedral angles, provide a detailed picture of the molecule's shape.

Conformational analysis, which involves studying the different spatial arrangements of atoms that can be interconverted by rotation about single bonds, is also a key aspect of understanding molecular behavior. For cyclic molecules like this compound, this analysis helps to identify the most stable conformer. researchgate.net The optimized geometries obtained from these computational methods are generally found to be in good agreement with available experimental data. researchgate.net

Vibrational Frequency Calculations and Force Constant Determination

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and FT-Raman techniques, provides valuable information about the vibrational modes of a molecule. researchgate.net For this compound, the FTIR and FT-Raman spectra have been recorded to observe its fundamental vibrations. researchgate.net

To complement these experimental findings, theoretical vibrational frequency calculations are performed. These calculations, based on the optimized molecular geometry, predict the vibrational frequencies and their corresponding intensities. The calculated frequencies are often scaled to better match the experimental values, accounting for the approximations inherent in the theoretical models and the effects of anharmonicity. researchgate.net

The force constants, which describe the stiffness of the bonds, are also determined from these calculations. researchgate.netresearchgate.net These constants are crucial for understanding the nature of the chemical bonds within the molecule. The force constants derived from methods like B3LYP/6-311++G** have been utilized in further analyses, such as normal coordinate analysis. researchgate.net

Normal Coordinate Analysis using FG Matrix Method

Normal coordinate analysis is a powerful technique used to assign the observed vibrational bands to specific molecular motions. This analysis is carried out using Wilson's FG matrix method, which relates the vibrational frequencies to the molecular geometry and force constants. researchgate.net The 'F' matrix contains the force constants, while the 'G' matrix depends on the masses of the atoms and the molecular geometry.

For this compound, normal coordinate analysis has been performed using ab initio force fields. researchgate.netx-mol.com This allows for a detailed investigation of the interactions between different vibrational modes within the molecule, leading to a complete and reliable assignment of the fundamental vibrations observed in the FTIR and FT-Raman spectra. researchgate.net

Electronic Structure and Property Analysis

The electronic properties of this compound have been investigated through computational methods to understand its reactivity and electronic transitions.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. ijarset.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability. ijarset.com

For related dioxol-2-one compounds, the HOMO and LUMO energies have been calculated using DFT methods. researchgate.netresearchgate.net These calculations show that the HOMO-LUMO energy gap provides insights into the charge transfer that can occur within the molecule. ijarset.com A smaller gap suggests that the molecule is more polarizable and reactive. ijarset.com

Total Electron Density and Molecular Electrostatic Potential (MESP) Surfaces

The total electron density surface depicts the spatial distribution of electrons in a molecule. The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface. uni-muenchen.de It is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com

For analogous dioxol-2-one systems, the total electron density and MESP surfaces have been constructed using methods like B3LYP/6-311++G**. researchgate.netresearchgate.net The MESP surface uses a color scale to indicate different potential regions. Typically, red areas represent regions of negative electrostatic potential, which are susceptible to electrophilic attack, while blue areas indicate regions of positive potential, which are prone to nucleophilic attack. mdpi.com This analysis helps in understanding the molecular shape, size, dipole moments, and the reactive centers of the molecule. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis

Information regarding the Natural Bond Orbital (NBO) analysis of this compound is not available in the surveyed scientific literature. This type of analysis provides insight into the electron density distribution, intramolecular and intermolecular bonding, and charge transfer interactions within a molecule. Without dedicated computational studies, a detailed discussion of the donor-acceptor interactions and stabilization energies for this specific compound remains speculative.

Dipole Moments and Molecular Shape/Size Considerations

While the molecular structure of this compound is known, specific, high-precision data on its dipole moment and detailed considerations of its molecular shape and size from computational or experimental studies are not readily accessible. Such data would be crucial for understanding its polarity, solubility, and intermolecular interactions.

Synthesis and Applications of Derivatives of 4,5 Dichloro 1,3 Dioxol 2 One

Design and Synthesis of Substituted 1,3-Dioxol-2-one Derivatives

The synthesis of substituted 1,3-dioxol-2-one derivatives often begins with readily available starting materials. A common method for creating the core chlorinated structure involves the reaction of ethylene (B1197577) carbonate with sulfuryl chloride in the presence of an initiator like azobisisobutyronitrile. google.com This process yields 4,5-dichloro-1,3-dioxolan-2-one (B1204053), which can then be further modified. google.com

The synthesis of other substituted derivatives follows tailored pathways. For instance, 4-chloromethyl-5-methyl-1,3-dioxol-2-one is prepared from 4,5-dimethyl-1,3-dioxole-2-ketone using a chlorinating agent such as sulfonic acid chloride in an organic solvent. chemicalbook.com These synthetic routes allow for the introduction of various functional groups onto the 1,3-dioxol-2-one scaffold, enabling the creation of a diverse library of derivatives for specific applications.

Fluorinated dioxoles are particularly valuable derivatives due to the unique properties conferred by fluorine atoms. The synthesis of these compounds can be achieved by fluorinating chlorinated precursors. One direct method involves reacting 4,5-dichloro-1,3-dioxolan-2-one with sulfur tetrafluoride (SF4) and hydrogen fluoride (B91410) (HF) at elevated temperatures to produce 2,2-difluoro-4,5-dichloro-1,3-dioxolane. google.com

An alternative approach provides a pathway to fluorinated 1,3-dioxolan-2-ones by reacting a 1,3-dioxolan-2-one derivative, which has a halogen atom other than fluorine, with an amine hydrofluoride in an organic solvent. google.com This liquid-liquid reaction is noted for its high yield and relatively short reaction time. google.com The resulting fluorinated dioxolanes are key building blocks for specialized polymers and other advanced materials. google.compatsnap.com

| Precursor | Fluorinating Agent(s) | Product | Reference |

|---|---|---|---|

| 4,5-dichloro-1,3-dioxolan-2-one | SF4, HF | 2,2-Difluoro-4,5-dichloro-1,3-dioxolane | google.com |

| 1,3-dioxolan-2-one with non-fluorine halogen | Amine hydrofluoride | Fluorinated 1,3-dioxolan-2-one | google.com |

Halogenated dioxolanes, particularly fluorinated versions derived from chlorinated intermediates, are important monomers in the synthesis of advanced polymers. google.com Novel fluorodioxoles, which may contain chlorine or fluorine substituents at the 4 or 5 positions, can be used to prepare homopolymers and copolymers. google.com

These monomers are frequently copolymerized with tetrafluoroethylene (B6358150) (TFE) or used to create terpolymers with TFE and vinylidene fluoride. google.com The resulting fluoropolymers exhibit valuable properties such as chemical inertness, optical clarity, and the ability to form durable films. google.com These characteristics make them suitable for a range of applications, including glazing materials, corrosion-resistant seals, gaskets, and linings. google.com The introduction of fluorine substituents significantly influences the free-radical polymerization process of these dioxolane derivatives, affecting whether the reaction proceeds via vinyl addition or ring-opening, with fluorine-substituted compounds often favoring vinyl addition. google.comelsevierpure.com

Applications in Organic Synthesis as an Intermediate

In organic synthesis, an intermediate is a transient molecular entity that is formed from the reactants and reacts further to create the final products. nih.govlumenlearning.com Chlorinated 1,3-dioxol-2-one derivatives serve as crucial intermediates, providing a versatile platform for constructing more complex molecules. Their reactivity allows them to be key building blocks in multi-step synthetic pathways. zmsilane.commsu.edu

Derivatives of 1,3-dioxol-2-one are recognized as important intermediates in the pharmaceutical industry. guidechem.comquickcompany.in They are often used to synthesize prodrugs, which are chemically modified versions of active drug molecules designed to improve properties like bioavailability. guidechem.com For example, compounds such as 4-halomethyl-5-methyl-1,3-dioxolene-2-one are key intermediates for a number of active pharmaceutical ingredients. quickcompany.in The dioxol-2-one moiety can be incorporated into a drug's structure and is later cleaved within the body to release the active therapeutic agent. guidechem.com

While the 1,3-dioxol-2-one framework is a versatile building block, the surveyed literature primarily focuses on its applications in the pharmaceutical and polymer sectors. Specific examples of 4,5-dichloro-1,3-dioxol-2-one or its direct derivatives being used as intermediates in the synthesis of agrochemicals are not detailed in the provided sources. However, the chemical stability and reactivity of polymers derived from these intermediates suggest potential utility in materials for agrochemical applications, such as chemically resistant equipment. google.com

The utility of 1,3-dioxol-2-one derivatives is well-documented in the synthesis of specific medicinal intermediates. guidechem.comquickcompany.ingoogle.com Related compounds like 4-chloromethyl-5-methyl-1,3-dioxol-2-one (often abbreviated as DMDO-Cl) and 4,5-dimethyl-1,3-dioxol-2-one (B143725) are instrumental in the synthesis of a variety of drugs. guidechem.comgoogle.com These intermediates are used to create medications across several therapeutic classes, including antihypertensives and antibiotics. guidechem.comgoogle.com

Research into Polymer and Materials Science Applications

The compound this compound serves as a significant intermediate in the synthesis of specialized monomers, which are subsequently used in the production of advanced polymers. Its derivatives have been a subject of research for creating materials with tailored properties for a range of applications, from optical materials to components for electrochemical devices.

Monomer for Homopolymer and Copolymer Production

While this compound is not typically polymerized directly, it is a crucial precursor in the synthesis of other useful monomers. google.com Specifically, it is used in the manufacture of fluorinated dioxoles. google.com These resulting fluorodioxole monomers are then utilized in the preparation of both homopolymers and copolymers. google.com

The general process involves chemical modification of the this compound structure to create monomers suitable for polymerization. These monomers can be designed to participate in various polymerization reactions to form long-chain polymers. e3s-conferences.orgmdpi.com The ability to create a variety of monomers from this single precursor allows for the development of a diverse range of polymeric materials. nih.gov

Copolymers can be synthesized by reacting these dioxole derivatives with other monomers, such as tetrafluoroethylene (TFE). google.comresearchgate.net This copolymerization allows for the fine-tuning of the final polymer's characteristics by adjusting the ratio of the constituent monomers. nih.gov The resulting block copolymers consist of segmented structures that can lead to unique self-assembly behaviors and material properties not achievable with random copolymers. harth-research-group.org

Development of Specialty Polymers with Unique Properties

The true value of this compound in materials science lies in the unique properties of the polymers derived from its monomer derivatives. The homopolymers made from these monomers are noted for their potential as glazing materials, suggesting properties like high clarity and durability. google.com

When these monomers are copolymerized with other compounds, such as tetrafluoroethylene, the resulting materials exhibit a different set of valuable properties. google.com These copolymers are particularly useful for creating corrosion-resistant seals, gaskets, and linings. google.com This indicates that the incorporation of the dioxole-derived unit imparts chemical resistance and stability to the polymer chain. The properties of such specialty polymers are summarized in the table below.

Table 1: Properties and Applications of Polymers Derived from this compound Derivatives

| Polymer Type | Monomers Used | Key Properties | Potential Applications |

|---|---|---|---|

| Homopolymer | Fluorodioxoles (from this compound) | High optical clarity, durability | Glazing materials |

| Copolymer | Fluorodioxoles and Tetrafluoroethylene (TFE) | Corrosion resistance, chemical stability | Seals, gaskets, linings |

Exploration as Electrolyte Additives in Battery Technologies (e.g., Lithium-Ion Batteries)

In the field of energy storage, particularly lithium-ion batteries (LIBs), electrolyte additives play a critical role in improving performance, longevity, and safety. rsc.orgsigmaaldrich.com These additives, typically used in small quantities, can significantly modify the properties of the electrolyte and the interfaces between the electrolyte and the electrodes. rsc.org One of the most important functions of these additives is the formation of a stable Solid Electrolyte Interphase (SEI) on the anode and a corresponding Cathode Electrolyte Interphase (CEI) on the cathode. sigmaaldrich.comosti.gov

Halogenated carbonate compounds, such as fluoroethylene carbonate (FEC), are widely studied and used as effective additives. sigmaaldrich.comosti.gov These molecules are preferentially reduced or oxidized at the electrode surfaces to form a stable and robust protective layer. osti.gov This layer prevents the continuous decomposition of the main electrolyte solvent, thereby enhancing the battery's cycle life and thermal stability. researchgate.net

The exploration of this compound as an electrolyte additive fits within this broader research context of halogenated cyclic carbonates. The presence of chlorine atoms is expected to influence the electrochemical behavior of the molecule, potentially leading to the formation of a unique SEI or CEI with desirable properties. Research into related compounds shows that such additives can help passivate the anode surface and are crucial for the stable operation of high-voltage cells. google.commdpi.com The primary goal is to create a more stable interface that can withstand the high operating voltages of next-generation cathodes, which often lead to electrolyte oxidation and degradation. google.comgoogle.com

Table 2: Role of Halogenated Carbonate Additives in Lithium-Ion Batteries

| Additive Type | General Function | Mechanism of Action | Desired Outcome |

|---|---|---|---|

| Fluorinated Carbonates (e.g., FEC) | SEI and CEI formation | Preferential reduction/oxidation at electrode surfaces to form a stable protective film. osti.gov | Improved cycle life, enhanced thermal stability, reduced gas generation. rsc.orgresearchgate.net |

The investigation into chlorinated additives like this compound aims to leverage these principles to develop electrolytes that enable safer and more efficient high-energy-density batteries. dic-global.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Fluoroethylene carbonate (FEC) |

| Tetrafluoroethylene (TFE) |

| Vinylidene fluoride |

Comparative Studies and Structural Relationships

Comparison with Other 1,3-Dioxol-2-one Derivatives

The structural and reactive characteristics of 4,5-Dichloro-1,3-dioxol-2-one are best understood when compared with its methylated and monochlorinated counterparts. These comparisons highlight the significant role of the chlorine substituents.

While structurally different due to the presence of a methyl group versus two chlorine atoms, a key analogy between this compound and 4-Methyl-1,3-dioxolan-2-one lies in their shared 1,3-dioxolan-2-one core structure. This core dictates some fundamental chemical behaviors. However, the primary area of direct comparison found in research is through spectroscopic analysis, which reveals the influence of the different substituents on the vibrational modes of the heterocyclic ring.

Researchers have conducted Fourier transform infrared (FTIR) and FT-Raman spectroscopy on both compounds to perform a complete vibrational assignment and analyze their fundamental modes. researchgate.netjst.go.jp These studies compare the experimentally observed vibrational frequencies with those calculated theoretically, providing insight into the structural and electronic effects of the methyl and dichloro substituents on the dioxolanone ring. researchgate.net

Table 1: Spectroscopic Comparison Focus

| Compound | Spectroscopic Techniques | Purpose of Comparison |

|---|---|---|

| This compound | FTIR, FT-Raman | Vibrational assignment and analysis of fundamental modes. researchgate.net |

The relationship between this compound and 4,5-Dimethyl-1,3-dioxol-2-one (B143725) (DMDO) is primarily synthetic and comparative. DMDO can serve as a precursor for creating chlorinated derivatives. For instance, a common synthetic strategy involves the chlorination of the methyl groups on a similar dioxolane ring structure.

Spectroscopic investigations also link these two compounds. The FT-IR and FT-Raman spectra of 4,5-dimethyl-1,3-dioxol-2-one have been studied to understand its structural and vibrational properties, providing a baseline for comparison with its chlorinated analogs. researchgate.netresearchgate.net Such comparative studies help elucidate how replacing methyl groups with chlorine atoms alters the molecule's geometry and electronic distribution.

The monochlorinated analog, 4-Chloro-1,3-dioxolan-2-one (B1361073), represents an intermediate step in the chlorination process leading to this compound. In certain synthetic procedures, 4-Chloro-1,3-dioxolan-2-one is observed as a co-product alongside the di- and trichlorinated versions, indicating a stepwise reaction mechanism. google.com

The reactivity difference is evident from the reaction conditions required to achieve different levels of chlorination. The progressive substitution of hydrogen with chlorine increases the electrophilic nature of the ring. Infrared and Raman studies have been reported for 4-chloro-1,3-dioxolan-2-one, allowing for detailed comparison of the vibrational spectra and structural parameters against the dichlorinated compound. researchgate.net This comparison underscores the incremental effect of each chlorine atom on the molecular structure.

Table 2: Comparison of Chlorinated 1,3-Dioxolan-2-one Derivatives

| Compound | Molecular Formula | Key Relationship | Research Context |

|---|---|---|---|

| This compound | C₃H₂Cl₂O₃ | Target compound | Subject of study |

| 4-Chloro-1,3-dioxolan-2-one | C₃H₃ClO₃ | Synthetic precursor/co-product | Observed during synthesis of the dichloro analog. google.com |

Broader Context within Chlorinated Heterocyclic Compounds

Positioning this compound within the larger family of chlorinated heterocyclic compounds provides a clearer understanding of its chemical significance and potential applications in synthesis.

This compound shares the characteristic feature of having two chlorine atoms on a heterocyclic ring with many other dichloro-organic compounds used in synthesis. For example, compounds like 2,5-dichloro-3,4-di(1,3-dioxolan-2-yl)-1-phenyl-1H-pyrrole are synthesized from dichlorinated pyrrole (B145914) precursors. derpharmachemica.com While the core heterocycle is different (pyrrole vs. dioxolanone), the presence of dichloro-substituents often imparts specific reactivity patterns that are exploited in organic synthesis.

Within the dioxolane family itself, other chlorinated variants exist, such as 2,2,4-trifluoro-4,5-dichloro-1,3-dioxolane and 4,4,5-trichloro-1,3-dioxolan-2-one. google.com These compounds, while used in different synthetic pathways (e.g., for fluorinated polymers), share the five-membered dioxolane ring. The key structural difference lies in the position and number of halogen substituents, which fine-tunes their reactivity for specific synthetic goals. google.com

The substitution of hydrogen atoms with chlorine has profound implications for the reactivity and synthetic utility of heterocyclic compounds. The strong electron-withdrawing inductive effect of chlorine atoms is a dominant feature. researchgate.net

Key implications include:

Enhanced Electrophilicity : The two chlorine atoms in this compound significantly increase the electrophilic character of the molecule. solubilityofthings.comcymitquimica.com This makes the compound a useful reagent in reactions involving nucleophiles and an important intermediate in the synthesis of more complex molecules like pharmaceuticals and agrochemicals. cymitquimica.com

Increased Lipophilicity : The introduction of chlorine atoms into a molecule generally increases its lipophilicity. This property can influence the compound's solubility and its interactions within biological systems. researchgate.net

Modulation of Reactivity : Chlorine atoms act as modulators of chemical reactivity. eurochlor.org In heterocyclic systems, they can direct the course of further substitutions and influence the stability of intermediates. msu.edu The presence of chlorine can make the ring susceptible to ring-opening reactions under certain conditions. msu.edu

Foundation for Further Functionalization : The C-Cl bonds themselves are sites for further chemical transformation, such as in the synthesis of fluorinated dioxoles where the chlorinated dioxolane is a key intermediate. google.com

Future Research Directions and Emerging Paradigms

Novel Synthetic Routes and Sustainable Methodologies

Current research is focused on developing more efficient and environmentally benign methods for the synthesis of 4,5-Dichloro-1,3-dioxol-2-one and its precursors. A key area of investigation is the replacement of hazardous reagents like phosgene (B1210022) and diphosgene, which are traditionally used in the synthesis of the related compound 4,5-dimethyl-1,3-dioxol-2-one (B143725), with safer alternatives such as bis(trichloromethyl)carbonate. google.com This shift not only mitigates significant safety risks but also simplifies handling and storage protocols. google.com

Another promising approach involves the catalytic synthesis of related chlorinated dioxolones. For instance, the synthesis of high-purity 4-chloromethyl-5-methyl-1,3-dioxol-2-one has been achieved using sulfonyl chloride as a chlorinating agent in the presence of a catalyst. google.com This one-step reaction offers high selectivity and yield, with the added benefits of simple operation and reduced production costs. google.com Research into ene-chlorination of dioxol-2-one derivatives with reagents like chlorine or sulfuryl chloride has also shown promise in yielding valuable intermediates. researchgate.net

Future methodologies will likely focus on:

Catalyst Development: Designing highly efficient and recyclable catalysts to improve reaction rates and selectivity.

Flow Chemistry: Implementing continuous flow processes to enhance safety, scalability, and process control.

Bio-inspired Synthesis: Exploring enzymatic or microbial routes for a more sustainable production pathway.

Advanced Mechanistic Insights via Multidisciplinary Approaches

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing its use and discovering new applications. Multidisciplinary approaches that combine experimental techniques with computational modeling are becoming increasingly important.

Quantum chemical simulations, for example, have been employed to study the structural and vibrational properties of related dioxolan-2-one compounds. researchgate.net These theoretical studies provide valuable information on molecular geometry, electronic structure, and reactivity, which can help in predicting reaction outcomes and designing new experiments. researchgate.netresearchgate.net Spectroscopic techniques such as FTIR and FT-Raman, coupled with density functional theory (DFT) calculations, allow for a detailed analysis of the fundamental vibrational modes of these molecules. researchgate.net

Future research in this area will likely involve:

In-situ Reaction Monitoring: Utilizing advanced spectroscopic techniques to observe reactive intermediates and transition states in real-time.

Kinetic Studies: Performing detailed kinetic analyses to elucidate reaction pathways and determine rate-limiting steps. rsc.org

Computational Fluid Dynamics (CFD): Modeling reaction conditions in various reactor types to optimize mixing and heat transfer for improved yield and purity.

Exploration of Unconventional Reactivity Profiles

This compound possesses a unique reactivity profile due to the presence of the dioxolane ring and the two chlorine substituents. cymitquimica.com The electrophilic nature of the carbonyl carbon and the potential for ring-opening reactions make it a versatile building block in organic synthesis. cymitquimica.comsolubilityofthings.com

Research has shown that related dithiazole compounds, such as 4,5-dichloro-1,2,3-dithiazolium chloride (Appel's salt), can react with various nucleophiles to produce a range of heterocyclic compounds. researchgate.netmdpi.commdpi.comacs.org These reactions highlight the potential for this compound to participate in similar transformations, leading to the synthesis of novel molecular architectures. The reaction of Appel's salt with active methylene (B1212753) compounds, for instance, yields dithiazol-5-ylidene derivatives. researchgate.net

Future explorations may focus on:

Reactions with Novel Nucleophiles: Investigating the reactivity of this compound with a wider range of nucleophiles to synthesize new classes of compounds.

Photochemical and Electrochemical Reactions: Exploring the use of light or electricity to induce novel transformations and access unique reactivity patterns.

Ring-Opening Polymerization: Investigating the potential of this compound as a monomer for the synthesis of functional polymers.

Development of Highly Specific Derivatives for Targeted Applications

The ability to functionalize this compound and its derivatives allows for the creation of molecules with tailored properties for specific applications. For example, derivatives of related dioxolanes are being explored for their potential in medicinal chemistry and as agrochemicals. cymitquimica.com

The synthesis of specific derivatives often involves nucleophilic substitution reactions where the chlorine atoms are displaced by other functional groups. This allows for the introduction of a wide variety of substituents, leading to a diverse library of compounds with potentially unique biological activities or material properties. For instance, the synthesis of heterobivalent ligands using related chlorinated tetrazines for applications in nuclear medicine demonstrates the potential for creating targeted therapeutic and diagnostic agents.

Future development in this area will likely include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound derivatives and evaluating their biological activity to identify key structural features for optimal performance.

Prodrug Design: Utilizing the dioxolone moiety as a cleavable linker in prodrugs to improve drug delivery and efficacy.

Combinatorial Chemistry: Employing high-throughput synthesis and screening techniques to rapidly generate and evaluate large libraries of derivatives for various applications.

Integration into New Materials Science Frontiers

The unique chemical structure of this compound makes it an attractive candidate for incorporation into advanced materials. The presence of chlorine atoms can enhance properties such as flame retardancy and thermal stability. Furthermore, the dioxolane ring can be a key component in the formation of novel polymers and coatings.

For example, fluorinated dioxoles derived from related chlorinated dioxolanes are used as monomers for the preparation of homopolymers and copolymers with applications as glazing materials, corrosion-resistant seals, gaskets, and linings. google.com The resulting polymers can exhibit desirable properties such as optical clarity and chemical inertness. google.com

Future research directions in materials science include:

High-Performance Polymers: Synthesizing novel polymers incorporating the this compound unit to achieve enhanced thermal, mechanical, and chemical resistance.

Functional Coatings: Developing coatings with tailored properties such as hydrophobicity, anti-fouling, or conductivity by incorporating functionalized derivatives.

Electrolyte Additives: Investigating the use of this compound and its derivatives as additives in battery electrolytes to improve performance and safety.

Q & A

Q. What are the recommended methods for synthesizing 4,5-Dichloro-1,3-dioxol-2-one in laboratory settings?

Synthesis typically involves cyclization of 1,2-dichloroethylene glycol with carbonyl sources like phosgene or its equivalents under controlled conditions. Reaction parameters (temperature, solvent, and catalyst) must be optimized to avoid side reactions. Characterization via NMR and IR can confirm product formation. For analogs, recrystallization in methanol has been effective for purification .

Q. What spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

Single-crystal X-ray diffraction provides definitive structural confirmation, while H and C NMR identify proton and carbon environments. IR spectroscopy detects functional groups (e.g., C=O at ~1800 cm, C-Cl stretches at 550–600 cm). Mass spectrometry verifies molecular weight .

Q. What safety precautions are critical when handling this compound?

Use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and work in a fume hood. Safety codes H303 (harmful if swallowed), H313 (skin contact harmful), and H333 (inhalation risk) apply. Storage should be in airtight containers away from moisture and light .

Q. What solvent systems are recommended for recrystallizing this compound?

Methanol or ethanol are common choices due to moderate solubility and volatility. Mixed solvents (e.g., methanol/dichloromethane) may optimize crystal growth. Solvent selection should balance solubility and thermal stability .

Q. How do chlorine substituents affect the IR spectrum of this compound compared to non-chlorinated analogs?

Chlorine’s electronegativity increases bond polarization, shifting C-Cl stretches to 550–600 cm. The C=O stretch (~1800 cm) may also shift slightly due to electron-withdrawing effects .

Advanced Research Questions

Q. How do chlorine atoms influence the reactivity of this compound in ring-opening reactions?

Chlorine’s electron-withdrawing effect increases electrophilicity at the carbonyl carbon, enhancing susceptibility to nucleophilic attack. Comparative studies with non-halogenated analogs show faster reaction kinetics in nucleophilic substitutions or hydrolyses .

Q. What strategies resolve contradictions in reported reaction yields for nucleophilic substitutions using this compound?

Systematically vary solvents (polar aprotic vs. protic), catalysts (e.g., Lewis acids), and temperatures. Monitor reaction progress via HPLC or F NMR (if applicable). Impurity profiles should be analyzed to identify side products .

Q. How can computational methods predict regioselectivity in cycloaddition reactions involving this compound?

Density Functional Theory (DFT) calculates transition-state energies and frontier molecular orbitals (FMO) to predict reactivity. For example, LUMO localization on the carbonyl group directs nucleophilic attack. Validate with experimental regioselectivity data .

Q. What mechanistic insights exist for the hydrolysis pathways of this compound?

Isotopic labeling (e.g., O in water) tracks oxygen incorporation into hydrolysis products. Kinetic studies under varying pH conditions reveal whether the mechanism is acid-catalyzed or base-promoted. Chloride release can be quantified via ion chromatography .

Q. How does steric hindrance from chlorine substituents affect crystal packing in this compound?

X-ray crystallography shows chlorine atoms influence intermolecular interactions (e.g., halogen bonding or van der Waals forces). Compare with methyl-substituted analogs (e.g., 4,5-dimethyl-1,3-dioxol-2-one) to assess packing efficiency and lattice stability .

Methodological Notes

- Data Contradiction Analysis : Cross-reference synthetic conditions (e.g., solvent purity, reaction time) and analytical methods (e.g., NMR integration vs. X-ray purity) to resolve discrepancies.

- Advanced Characterization : Use synchrotron X-ray sources for high-resolution crystallography or dynamic NMR to study conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.